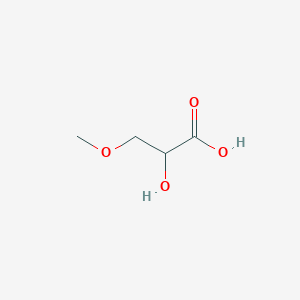
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound that has garnered interest in various fields due to its potential applications in medicinal chemistry and biochemistry. This compound features a unique structure with an imidazole ring, a thiol group, and an amide linkage, which contribute to its diverse reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To prepare 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, the following steps are commonly employed:
Starting Materials: : Obtain 5-(hydroxymethyl)-1H-imidazole, isopropylamine, and N-phenylacetamide as the primary reactants.
Formation of the Imidazole Derivative: : React 5-(hydroxymethyl)-1H-imidazole with isopropylamine to form 1-(2-(isopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole.
Thioether Formation: : Introduce a thiol group to the imidazole derivative by reacting it with a suitable thiolating agent under controlled conditions, yielding the thioimidazole intermediate.
Amide Coupling: : Couple the thioimidazole intermediate with N-phenylacetamide using an amide coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would likely involve optimization of the above synthetic steps. This includes the use of continuous flow reactors, efficient purification methods like crystallization or chromatography, and stringent quality control to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : The thiol group can be oxidized to a sulfoxide or sulfone.
Reduction: : Reduction can target the carbonyl groups, converting them into alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the imidazole or amide moieties.
Common Reagents and Conditions
Oxidation: : Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Typical reagents include halides for nucleophilic substitution or acylating agents for modifying the amide group.
Major Products Formed
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Produces secondary alcohols.
Substitution: : Depending on the reagent, products may include alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide finds applications in various fields of research:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its potential enzyme inhibition properties.
Medicine: : Studied for its therapeutic potential in treating diseases due to its unique molecular interactions.
Industry: : Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
This compound exerts its effects primarily through its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the thiol group can form disulfide bonds or act as a nucleophile in biochemical pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Comparing 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide with similar compounds highlights its unique features:
Similar Compounds: : Compounds like 5-(hydroxymethyl)-1H-imidazole, N-phenylacetamide derivatives, and other thioimidazole compounds.
Uniqueness: : This compound's combination of an imidazole ring, thiol group, and amide linkage provides a unique scaffold that allows for diverse reactivity and biological activity, distinguishing it from simpler analogs that lack one or more of these functional groups.
This comprehensive look into this compound should give you a solid understanding of its synthesis, reactivity, and applications. Fascinating stuff, right?
Propiedades
IUPAC Name |
2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12(2)19-15(23)9-21-14(10-22)8-18-17(21)25-11-16(24)20-13-6-4-3-5-7-13/h3-8,12,22H,9-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYMZPHNYQMVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2433772.png)

![N-(4-{5-[(3Z)-1-acetyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2433777.png)
![2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2433778.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride](/img/structure/B2433780.png)
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)


![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2433785.png)
![3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2433786.png)
![(R)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid](/img/structure/B2433787.png)
![17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2433792.png)
